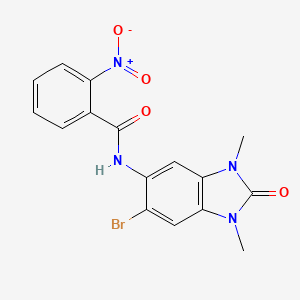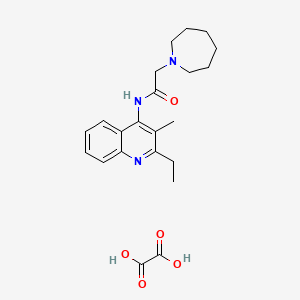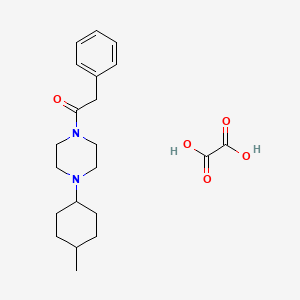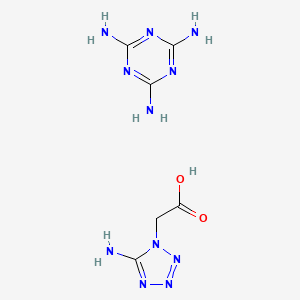![molecular formula C23H29N3O4 B5009710 1-(3-{[3-(1,4'-bipiperidin-1'-ylcarbonyl)-5-isoxazolyl]methoxy}phenyl)ethanone](/img/structure/B5009710.png)
1-(3-{[3-(1,4'-bipiperidin-1'-ylcarbonyl)-5-isoxazolyl]methoxy}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{[3-(1,4'-bipiperidin-1'-ylcarbonyl)-5-isoxazolyl]methoxy}phenyl)ethanone, commonly known as BSI-201, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair pathways. The inhibition of PARP has shown promising results in the treatment of various types of cancer, making BSI-201 an important drug candidate in the field of oncology.
Mécanisme D'action
The mechanism of action of BSI-201 involves the inhibition of PARP, an enzyme that plays a crucial role in DNA repair pathways. PARP is involved in the repair of single-strand DNA breaks, which occur frequently during DNA replication. Inhibition of PARP leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
BSI-201 has been shown to have potent antitumor activity in preclinical studies. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. BSI-201 has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and temozolomide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BSI-201 is its specificity for PARP inhibition. This makes it a valuable tool for studying the role of PARP in DNA repair pathways and for evaluating the potential of PARP inhibitors as cancer therapeutics. However, one of the limitations of BSI-201 is its relatively low potency compared to other PARP inhibitors. Additionally, the synthesis of BSI-201 is complex and time-consuming, which may limit its use in large-scale studies.
Orientations Futures
The development of more potent PARP inhibitors is an active area of research, and several PARP inhibitors are currently in clinical trials for the treatment of cancer. Future studies could focus on the combination of PARP inhibitors with other chemotherapeutic agents to improve their efficacy. Additionally, the role of PARP inhibition in other diseases, such as neurodegenerative diseases, is an area of active research.
Méthodes De Synthèse
The synthesis of BSI-201 involves a multistep process, starting from commercially available starting materials. The first step involves the reaction of 3,4-dihydro-5-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-(3-aminophenoxy)-2-propanol to form the corresponding ether. The final step involves the reaction of the ether with 1,4-bis(piperidin-1-yl)butane-1,4-dione to form BSI-201.
Applications De Recherche Scientifique
BSI-201 has been extensively studied for its potential use in cancer therapy. The inhibition of PARP by BSI-201 leads to the accumulation of DNA damage, ultimately leading to cell death. This mechanism of action has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes. BSI-201 has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of various types of cancer.
Propriétés
IUPAC Name |
1-[3-[[3-(4-piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-17(27)18-6-5-7-20(14-18)29-16-21-15-22(24-30-21)23(28)26-12-8-19(9-13-26)25-10-3-2-4-11-25/h5-7,14-15,19H,2-4,8-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFDWAFAEHOCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)N3CCC(CC3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-nitrophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5009639.png)
![2-hydroxy-1-(4-methylphenyl)-2-(3-nitrophenyl)-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B5009645.png)

![1-[3-(isopropylthio)propoxy]-4-methoxybenzene](/img/structure/B5009653.png)
![2-{4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}pyrimidine](/img/structure/B5009660.png)

![N-(4-{[(1-methyl-4-piperidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5009682.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5009695.png)

![1-[1-(2-phenylethyl)-4-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5009721.png)
![ethyl 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5009723.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}acetamide](/img/structure/B5009728.png)